2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide
Description
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2BrH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPUVNRBOQYXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CCN.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-45-4 | |
| Record name | 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyrimidine core. This is followed by alkylation with an ethylamine derivative to introduce the ethanamine group. The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group (-NH<sub>2</sub>) on the ethanamine side chain acts as a nucleophile, enabling reactions such as:
| Reaction Type | Example | Conditions | Product |
|---|---|---|---|
| Alkylation | Reaction with alkyl halides | Base (e.g., K<sub>2</sub>CO<sub>3</sub>), polar aprotic solvent (DMF) | Secondary or tertiary amine derivatives |
| Acylation | Treatment with acyl chlorides | Room temperature, inert atmosphere | Amide formation |
| Schiff Base Formation | Condensation with aldehydes | Acidic or neutral conditions, reflux | Imine derivatives |
These reactions are critical for modifying the compound’s pharmacokinetic properties in drug discovery .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyrimidine ring undergoes electrophilic substitution, primarily at the 3- and 5-positions:
| Electrophile | Position | Catalyst | Outcome |
|---|---|---|---|
| Bromine (Br<sub>2</sub>) | 3-position | FeBr<sub>3</sub> | Brominated derivative |
| Nitration (HNO<sub>3</sub>) | 5-position | H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted analog |
Such functionalizations diversify the compound’s applications in materials science and medicinal chemistry .
Salt Metathesis and Acid-Base Reactions
As a dihydrobromide salt, the compound participates in ion-exchange reactions:
| Reaction | Reagent | Conditions | Result |
|---|---|---|---|
| Deprotonation | NaOH (aqueous) | Room temperature | Free base form (2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine) |
| Counterion Exchange | AgNO<sub>3</sub> | Methanol, reflux | Nitrate salt formation |
The free base exhibits increased lipophilicity, facilitating organic-phase reactions .
Oxidation and Reduction
The ethanamine side chain and heterocyclic core are susceptible to redox transformations:
| Process | Reagent | Target Site | Product |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub> (acidic) | Primary amine | Nitrile or carboxylic acid |
| Reduction | NaBH<sub>4</sub> | Imine bonds (if present) | Saturated analogs |
These reactions are pivotal for probing metabolic pathways or stabilizing the scaffold .
Cycloaddition and Cross-Coupling
The compound’s aromatic system enables participation in:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups.
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition for bioconjugation.
| Reaction | Catalyst | Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Library diversification |
| Huisgen Cycloaddition | CuSO<sub>4</sub>/NaAsc | Biocompatible tagging |
Such strategies are employed in targeted drug delivery systems .
Thermal Decomposition
Under elevated temperatures (>200°C), the dihydrobromide salt decomposes via:
-
Debromination : Release of HBr gas.
-
Ring Fragmentation : Breakdown into smaller heterocyclic fragments.
Thermogravimetric analysis (TGA) data for this compound is currently unavailable but hypothesized to align with imidazo[1,2-a]pyrimidine thermal profiles .
Scientific Research Applications
Structural Overview
The compound has the following characteristics:
- Molecular Formula : C9H14Br2N4
- Molecular Weight : 338.04 g/mol
- IUPAC Name : 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine dihydrobromide
- CAS Number : 1423032-45-4
Biological Activities
Recent studies have highlighted the biological activities associated with imidazo[1,2-a]pyrimidine derivatives, which include:
- Antimicrobial Properties : These compounds have shown effectiveness against various microbial strains. Their ability to inhibit bacterial growth makes them candidates for antibiotic development.
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyrimidine derivatives can exhibit cytotoxic effects on cancer cells. This is attributed to their interaction with nucleic acids and enzymes involved in cell proliferation and apoptosis .
- Antiviral Effects : Some derivatives have demonstrated the ability to inhibit viral replication, suggesting potential use in antiviral therapies .
Case Studies and Research Findings
Several studies have investigated the applications of compounds related to 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide:
- Synthesis and Characterization :
- Pharmacological Assessments :
- Drug-Likeness Studies :
Mechanism of Action
The mechanism of action of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide against three analogs:
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights :
Substituent Impact on Solubility: The dihydrobromide salt in the target compound enhances aqueous solubility compared to the non-salt analogs (e.g., 2-(imidazo[1,2-a]pyrimidin-2-yl)ethanamine) .
Bromine Substitution: Unlike 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine , the target compound lacks bromine on the heterocyclic core.
Aromatic Core Variations :
- The imidazo[1,2-a]pyrimidine core in the target compound differs from the imidazo[1,2-a]pyridine core in 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine. Pyrimidine rings (two nitrogen atoms) confer distinct electronic properties compared to pyridine (one nitrogen), influencing π-π stacking and hydrogen-bonding interactions .
Biological Activity
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
The compound's chemical profile is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H14Br2N4 |
| Molecular Weight | 338.04 g/mol |
| IUPAC Name | 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; dihydrobromide |
| InChI Key | QYPUVNRBOQYXRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=NC(=CN2C=C1)CCN.Br.Br |
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : Combining 2-aminopyrimidine with an aldehyde or ketone to form the imidazo[1,2-a]pyrimidine core.
- Alkylation : Introducing the ethanamine group through alkylation with ethylamine derivatives.
- Formation of Dihydrobromide Salt : Reacting the free base with hydrobromic acid to yield the dihydrobromide salt .
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo compounds can effectively inhibit bacterial growth and possess antifungal activity. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 93.7–46.9 μg/mL against various pathogens .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Similar imidazo compounds have been evaluated for their ability to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism often involves interference with viral entry or replication processes .
Anticancer Activity
Several studies have focused on the anticancer potential of imidazo[1,2-a]pyrimidines. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various imidazo[1,2-a]pyrimidines, it was found that certain substitutions on the ring system significantly enhanced anticancer activity. Specifically, compounds with electron-donating groups showed improved potency against MCF-7 cells compared to those without such modifications .
Case Study 2: Antimicrobial Testing
A series of synthesized imidazo derivatives were tested against multi-drug resistant bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity, with some compounds achieving MIC values comparable to or lower than established antibiotics .
Q & A
Q. 1.1. What are the established synthetic routes for 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, reacting 2-aminopyrimidine with ethylene halohydrins (e.g., bromo or chloro derivatives) under acidic conditions forms the imidazo[1,2-a]pyrimidine core . Optimization involves adjusting reaction time (e.g., reflux for 6–12 hours), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield (typically 50–70%). Post-synthesis, dihydrobromide salt formation is achieved by treating the free base with hydrobromic acid .
Q. 1.2. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and how are these properties validated experimentally?
Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and antimicrobial activities . Pharmacological validation involves in vitro assays (e.g., enzyme inhibition studies for phosphodiesterases) and in vivo models (e.g., rodent behavioral tests for anxiolytic effects). Dose-response curves and IC₅₀ values are critical for quantifying potency. For example, antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Q. 1.3. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing imidazole vs. pyrimidine ring signals) .
- HRMS : Confirms molecular weight and purity (e.g., m/z matching calculated [M+H]⁺) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
- HPLC : Quantifies purity (>95% typical for research-grade material) .
Advanced Research Questions
Q. 2.1. How should researchers design experiments to evaluate the environmental stability or metabolic pathways of this compound?
Adopt a tiered approach:
Physicochemical Properties : Determine logP (octanol-water partition coefficient) and pKa to predict bioavailability .
Stability Studies : Incubate the compound under varying pH (2–12), temperature (25–60°C), and light conditions, with LC-MS monitoring degradation products .
Metabolic Profiling : Use hepatic microsome assays (human/rodent) to identify phase I/II metabolites via UPLC-QTOF .
Q. 2.2. How can contradictions in synthetic yield or biological activity data be resolved?
Contradictions often arise from:
- Impurity Profiles : Compare HPLC traces and HRMS data to rule out side products .
- Biological Assay Variability : Standardize protocols (e.g., cell passage number, serum batch) and include positive controls (e.g., known PDE inhibitors) .
- Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism in the imidazo ring) using single-crystal X-ray diffraction .
Q. 2.3. What strategies are effective for establishing structure-activity relationships (SAR) in imidazo[1,2-a]pyrimidine derivatives?
- Substituent Variation : Modify the 7-methyl group (e.g., replace with halogens or bulkier alkyl chains) and measure changes in receptor binding affinity .
- Computational Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase active sites) .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic motifs .
Q. 2.4. What are the best practices for ensuring compound stability during long-term storage?
- Storage Conditions : Keep as a lyophilized solid at –20°C in amber vials to prevent photodegradation .
- Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide for aqueous formulations, stored at 4°C .
- Periodic Reanalysis : Validate stability via NMR and HPLC every 6 months .
Q. 2.5. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets over nanosecond timescales .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
- ADME-Tox Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles early in development .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
